5-tert-butyl-N-(3-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
5-tert-butyl-N-(3-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with various substituents, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-N-(3-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method involves the condensation of appropriate pyrazole and pyrimidine precursors under controlled conditions. For instance, the synthesis might start with the formation of a pyrazole intermediate, followed by its reaction with a pyrimidine derivative to form the desired pyrazolo[1,5-a]pyrimidine scaffold. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be crucial in scaling up the synthesis from laboratory to industrial scale .
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-N-(3-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions could introduce various functional groups, such as halogens, alkyl, or aryl groups .
Scientific Research Applications
5-tert-butyl-N-(3-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 5-tert-butyl-N-(3-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the substituents present on the compound .
Comparison with Similar Compounds
Similar Compounds
- 5-tert-butyl-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine
- 2-(tert-butyl)-6-[(4-chlorophenyl)sulfonyl]-5-(methylthio)pyrazolo[1,5-a]pyrimidin-7-amine
Uniqueness
5-tert-butyl-N-(3-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H23ClN4 |
---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
5-tert-butyl-N-(3-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C23H23ClN4/c1-15-21(16-9-6-5-7-10-16)22-26-19(23(2,3)4)14-20(28(22)27-15)25-18-12-8-11-17(24)13-18/h5-14,25H,1-4H3 |
InChI Key |
JDDIIZOSBDBNKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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